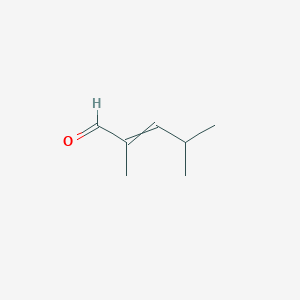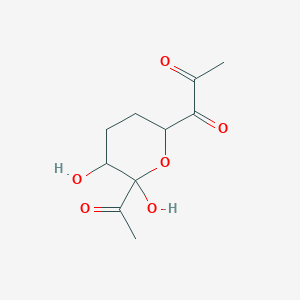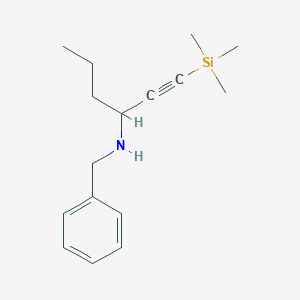
N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine: is an organic compound with the molecular formula C16H25NSi . It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, ether, and acetone. This compound is used in various fields, including organic synthesis, catalysis, and as an intermediate in the production of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine can be synthesized through the reaction of benzylamine with trimethylsilylacetylene under specific conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzylamine, followed by the addition of trimethylsilylacetylene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or ketones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine has several scientific research applications, including:
Organic Synthesis: Used as a reagent and intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions, providing selectivity and catalytic activity.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the benzylamine moiety can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species .
Comparaison Avec Des Composés Similaires
- N-(Trimethylsilylmethyl)benzylamine
- N-Benzyl-1-(trimethylsilyl)methanamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
Comparison: N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine is unique due to its specific structure, which includes both a benzylamine and a trimethylsilyl group. This combination provides distinct reactivity and stability compared to similar compounds. For example, N-(Trimethylsilylmethyl)benzylamine lacks the alkyne functionality, which can limit its applications in certain reactions .
Propriétés
Numéro CAS |
392232-52-9 |
|---|---|
Formule moléculaire |
C16H25NSi |
Poids moléculaire |
259.46 g/mol |
Nom IUPAC |
N-benzyl-1-trimethylsilylhex-1-yn-3-amine |
InChI |
InChI=1S/C16H25NSi/c1-5-9-16(12-13-18(2,3)4)17-14-15-10-7-6-8-11-15/h6-8,10-11,16-17H,5,9,14H2,1-4H3 |
Clé InChI |
UKGCXEKDRDTWOM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#C[Si](C)(C)C)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


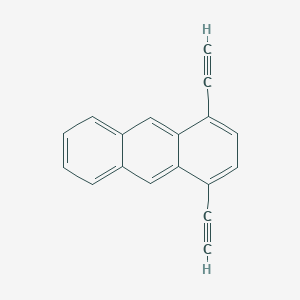
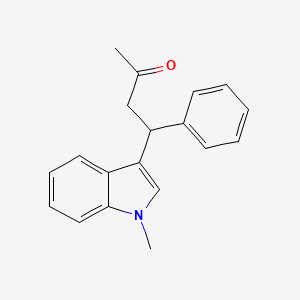
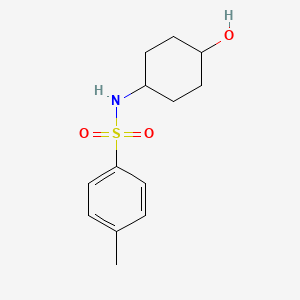
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
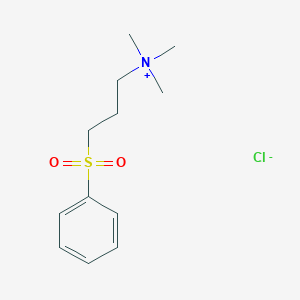
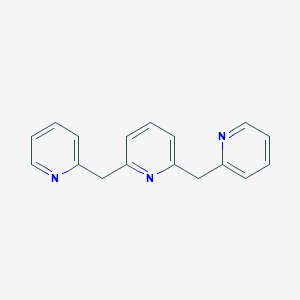
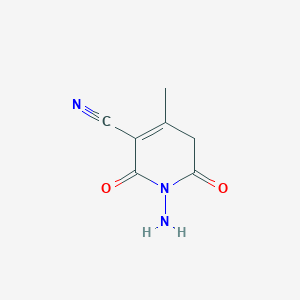
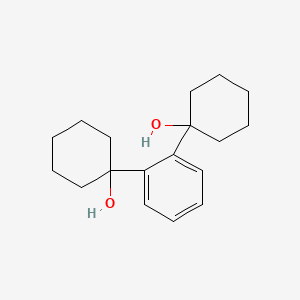
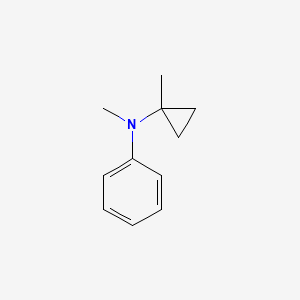
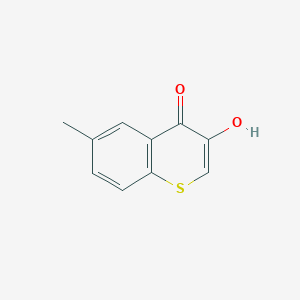

![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
